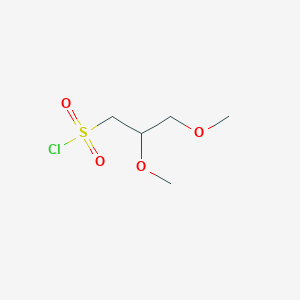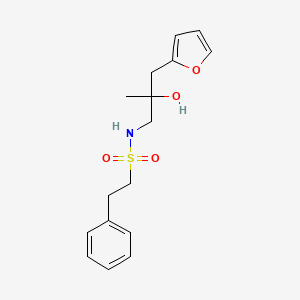
trans-4-Phenyl-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Phenyl-3-piperidinol: is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural configuration, where the phenyl group is attached to the fourth carbon atom and the hydroxyl group is attached to the third carbon atom in a trans configuration. This specific arrangement imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Phenyl-3-piperidinol typically involves the cyclization of appropriate precursors. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods are efficient and yield high-purity products.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions and microwave irradiation techniques to enhance reaction efficiency and scalability . These methods allow for the large-scale production of the compound while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions: trans-4-Phenyl-3-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of 4-phenyl-3-piperidinone.
Reduction: Formation of various reduced piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
trans-4-Phenyl-3-piperidinol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of trans-4-Phenyl-3-piperidinol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For instance, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .
Comparison with Similar Compounds
4-Phenylpiperidine: Similar structure but lacks the hydroxyl group.
3-Hydroxy-4-phenylpiperidine: Similar structure but with a different configuration of the hydroxyl group.
4-Phenyl-4-piperidinol: Similar structure but with the hydroxyl group on the fourth carbon atom.
Uniqueness: trans-4-Phenyl-3-piperidinol is unique due to its specific trans configuration, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(3S,4S)-4-phenylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIUNMRQJGMTGZ-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/new.no-structure.jpg)
![2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2978273.png)
![(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2978274.png)
![4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2978275.png)
![2-((6-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2978277.png)

![5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2978282.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2978287.png)
![N-[(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2978288.png)
![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2978289.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2978293.png)
